molecular formula C24H21ClFN3O3S B2511038 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide CAS No. 902450-54-8

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide

Cat. No. B2511038
CAS RN: 902450-54-8
M. Wt: 485.96
InChI Key: FUSGDKUIFBQAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry in Drug Design

A study by Reddy et al. (2014) outlines environmentally friendly syntheses of potential analgesic and antipyretic compounds, highlighting the significance of green chemistry approaches in the design and discovery of new drugs. This study demonstrates the importance of developing sustainable methods for synthesizing compounds with potential therapeutic benefits, which could extend to the synthesis and application of the compound (Reddy, Ramana Reddy, & Dubey, 2014).

Antitumor and Antimicrobial Agents

Research on the synthesis of novel compounds with antitumor or antimicrobial properties is a critical area of scientific inquiry. For instance, the synthesis and QSAR study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides by George (2012) provides insights into the development of compounds with promising antitumor properties. Such studies underscore the potential of structurally complex compounds in the treatment of cancer and other diseases (George, 2012).

Novel Antibacterial Agents

The search for new antibacterial agents is crucial in the fight against antibiotic-resistant bacteria. The work by Holla, Bhat, and Shetty (2003) on the synthesis of fluorine-containing compounds as potential antibacterial agents illustrates the ongoing efforts to discover new drugs that can address this challenge. Such research highlights the potential for structurally complex compounds, including the one , to serve as bases for developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

Anticonvulsant Activity

Compounds with specific structural features may also exhibit anticonvulsant activity. The design and synthesis of 3-substituted-thiazolyl-2-iminothiazolidin-4-ones by Alagarsamy et al. (2016) as a new class of anticonvulsants demonstrate the potential therapeutic applications of such molecules in the treatment of epilepsy and related disorders (Alagarsamy, Senthilraja, & Solomon, 2016).

properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClFN3O3S/c25-17-12-15(10-11-18(17)26)29-23(31)22-21(16-8-4-5-9-19(16)33-22)28(24(29)32)13-20(30)27-14-6-2-1-3-7-14/h10-12,14,16,19,21-22H,1-9,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRGNKFLWOXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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